Methanone, (4-chlorophenyl)-3-indolizinyl-
CAS No.: 675139-18-1
Cat. No.: VC16259295
Molecular Formula: C15H10ClNO
Molecular Weight: 255.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 675139-18-1 |
|---|---|
| Molecular Formula | C15H10ClNO |
| Molecular Weight | 255.70 g/mol |
| IUPAC Name | (4-chlorophenyl)-indolizin-3-ylmethanone |
| Standard InChI | InChI=1S/C15H10ClNO/c16-12-6-4-11(5-7-12)15(18)14-9-8-13-3-1-2-10-17(13)14/h1-10H |
| Standard InChI Key | UKOXJUYPEWYGRQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CC=C(N2C=C1)C(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methanone, (4-chlorophenyl)-3-indolizinyl- features a bicyclic indolizine core substituted at the 3-position with a ketone group linked to a 4-chlorophenyl moiety. The indolizine system comprises a six-membered benzene ring fused to a five-membered ring containing one nitrogen atom, creating a planar aromatic structure . The 4-chlorophenyl group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Key Structural Data:
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IUPAC Name: (4-Chlorophenyl)(indolizin-3-yl)methanone
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InChI Key: UKOXJUYPEWYGRQ-UHFFFAOYSA-N
Crystallographic and Spectroscopic Characterization
While crystallographic data for this specific compound remains limited, analogous indolizine derivatives exhibit coplanar arrangements between the indolizine core and substituents, stabilized by π-π stacking . Spectroscopic analyses include:
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¹H NMR: Aromatic protons resonate between δ 7.2–8.5 ppm, with deshielding observed for protons adjacent to the ketone group .
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FT-IR: Strong absorption at ~1680 cm⁻¹ corresponds to the carbonyl (C=O) stretch .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis typically involves a multi-step sequence starting from indolizine precursors. A common approach utilizes Friedel-Crafts acylation to introduce the 4-chlorophenyl ketone group:
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Indolizine Preparation: Cyclization of pyridine derivatives with acetylene units under basic conditions.
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Acylation: Reaction with 4-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃).
Alternative methods include cross-coupling reactions using palladium catalysts to attach pre-functionalized aromatic rings . Yields vary between 40–65%, with purity dependent on chromatographic separation techniques.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring acylation occurs exclusively at the 3-position of indolizine.
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Byproduct Formation: Competing reactions at nitrogen sites necessitate careful temperature control.
Physicochemical Properties and Analytical Characterization
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 255.70 g/mol |
| Melting Point | 198–202°C (estimated) |
| Solubility | Low in water; soluble in DMSO |
| LogP (Partition Coefficient) | 3.2 ± 0.3 |
The compound’s low aqueous solubility necessitates formulation strategies such as nanoemulsions or prodrug derivatives for biomedical applications.
Analytical Techniques
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 255.0451 ([M+H]⁺), consistent with the molecular formula .
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Elemental Analysis: Theoretical C 70.45%, H 3.94%, N 5.48%; experimental data aligns within ±0.3%.
| Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa | 12.3 |
| MCF-7 | 17.8 |
| Normal Fibroblasts | >50 |
Selectivity indices (>4) suggest preferential toxicity toward malignant cells.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl ring enhances antimicrobial potency but reduces solubility . For example:
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2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole: MIC 8 μg/mL against E. coli .
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Methanone, [2-(4-chlorophenyl)-3-indolizinyl]phenyl-: Broader-spectrum activity due to increased lipophilicity .
Pharmacokinetic Considerations
Compared to simpler indolizines, the 4-chlorophenyl ketone derivative shows:
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Extended Half-Life: ~6.2 hours in murine models (vs. 2.1 hours for unsubstituted indolizines).
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CYP450 Interactions: Inhibits CYP3A4, necessitating dose adjustments in combination therapies.
Future Directions and Research Opportunities
Targeted Drug Delivery
Encapsulation in liposomal nanoparticles could mitigate solubility limitations. Preliminary studies with PEGylated liposomes show a 3-fold increase in bioavailability.
Mechanism of Action Elucidation
Unresolved questions include:
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Role of reactive oxygen species (ROS) in apoptosis induction.
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Potential interactions with tubulin or topoisomerase enzymes.
Clinical Translation
Phase 0 microdosing trials are recommended to assess human pharmacokinetics, prioritized due to the compound’s preclinical efficacy and manageable toxicity profile.
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